(4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine
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Overview
Description
(4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is an organic compound characterized by its complex structure, which includes a benzyl group, a trifluoromethylsulfanyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzyl chloride with 2-methyl-1-trifluoromethylsulfanylmethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium ethoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium ethoxide, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
(4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with its target, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone (P2P): An aromatic ketone with similar structural features but different functional groups.
4-Methylbenzyl chloride: A simpler compound with a similar benzyl group but lacking the trifluoromethylsulfanyl and amine groups.
Uniqueness
(4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H20F3NS |
---|---|
Molecular Weight |
291.38 g/mol |
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C14H20F3NS/c1-10(2)13(9-19-14(15,16)17)18-8-12-6-4-11(3)5-7-12/h4-7,10,13,18H,8-9H2,1-3H3 |
InChI Key |
ZFFNJJJTNTUQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(CSC(F)(F)F)C(C)C |
Origin of Product |
United States |
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